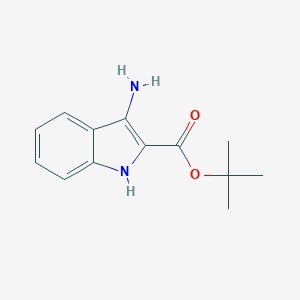

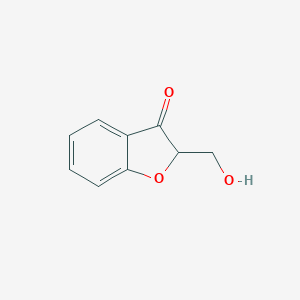

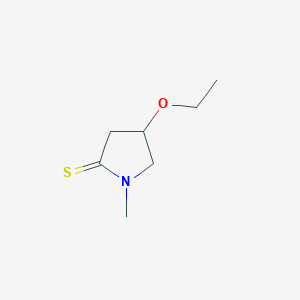

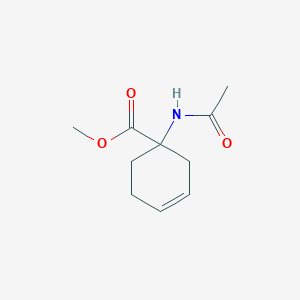

2-(Hydroxymethyl)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Hydroxymethyl)benzofuran-3(2H)-one” is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran-3(2H)-ones has been achieved through various methods. One method involves the asymmetric conjugate addition of 2-substituted benzofuran-3(2H)-ones to α,β-unsaturated ketones, catalyzed by chiral copper complexes . Another method involves the direct synthesis of benzofuran-3(2H)-ones from 1-(2-hydroxyphenyl)alkan-1-ones via oxidative cyclization by CuBr2 or CuCl2 .Molecular Structure Analysis

Benzofuran-3(2H)-ones have a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran-3(2H)-ones have been involved in several chemical reactions. For instance, a copper iodide-catalyzed coupling reaction of benzofuran-3(2H)-ones with amines has been established for the direct synthesis of α-ketoamides . This process involves C–O bond cleavage and C=O/C–N bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran-3(2H)-ones contribute to their versatility and unique physicochemical properties, making them an important basis for medicinal chemistry .Direcciones Futuras

Benzofuran compounds, including “2-(Hydroxymethyl)benzofuran-3(2H)-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering new synthesis methods and exploring further biological activities of these compounds.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8,10H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSDOLJRZHAAAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)benzofuran-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)